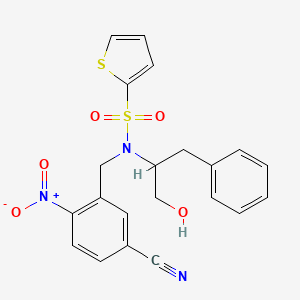![molecular formula C9H6N4 B12284642 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound that features both imidazole and pyridazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The vinyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile
- 6-Aryl-pyridazin-3-amines
- Imidazo[1,2-a]pyridines
Uniqueness
6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific structure, which combines both imidazole and pyridazine rings with a vinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-ethenylimidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C9H6N4/c1-2-7-3-4-9-11-6-8(5-10)13(9)12-7/h2-4,6H,1H2 |
InChI Key |
JJISYGNTQRHFNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN2C(=NC=C2C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






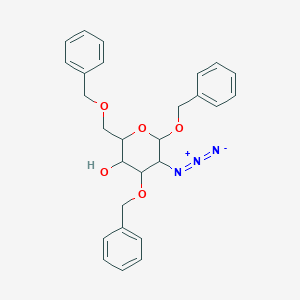
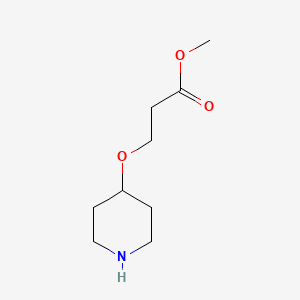

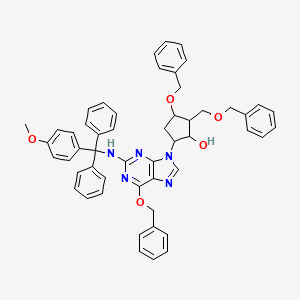

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
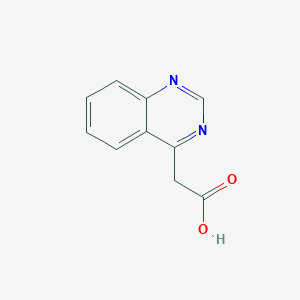
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)

